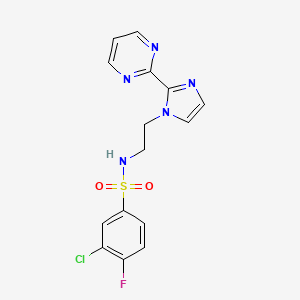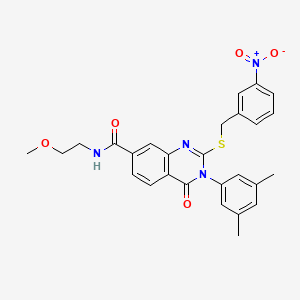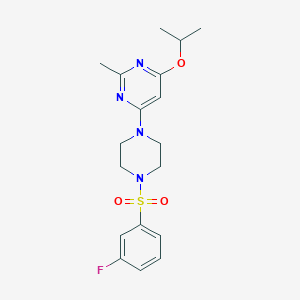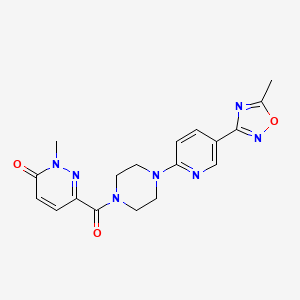
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes a tetrazole ring (a type of heterocyclic aromatic compound), a benzamide group (an amide derivative of benzoic acid), and several fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the tetrazole ring, the benzamide group, and the fluorine atoms would all contribute to its overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atoms could increase its stability and affect its reactivity .Aplicaciones Científicas De Investigación
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
Research highlights the role of fluoroamides, such as N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide, in iron-catalyzed C-H bond fluorination processes. These processes are crucial for introducing fluorine atoms into organic molecules, enhancing their pharmacological properties. A study by Groendyke et al. (2016) describes a mild amide-directed fluorination method that shows broad substrate scope and functional group tolerance, suggesting that similar compounds could be used in developing new fluorination reactions (Groendyke, AbuSalim, & Cook, 2016).
Fluorination of Aromatic Compounds
The regioselectivity and yields of fluorinated aromatic products are significantly influenced by the structure of the N-F reagent used. Research by Zupan et al. (1996) on the fluorination of dibenzofuran and other aromatic compounds with N-F type reagents could provide insights into how the chemical structure of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide might affect its reactivity and the outcomes of fluorination reactions (Zupan, Iskra, & Stavber, 1996).
Antimicrobial Applications
Compounds containing fluoroamide groups have been investigated for their antimicrobial properties. Desai et al. (2013) synthesized fluorobenzamides with thiazole and thiazolidine, demonstrating significant antimicrobial activity. This suggests potential for exploring N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide and similar compounds in the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Material Science Applications
In material science, fluorinated compounds are utilized for modifying the properties of polymers and creating new materials with enhanced performance. Butt et al. (2005) synthesized novel aromatic polyimides, demonstrating the role of fluorinated compounds in developing materials with specific thermal and solubility characteristics. This research area might benefit from the unique structural features of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-11-4-2-1-3-10(11)15(24)19-8-14-20-21-22-23(14)9-5-6-12(17)13(18)7-9/h1-7H,8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXVWBVVCIZVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-](/img/structure/B2964387.png)
![3-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2964389.png)

![3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964392.png)
![2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2964393.png)
![4-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B2964394.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)
![(E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2964398.png)




![N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2964409.png)
